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Imidazole, 1-[4-dimethylaminobenzoyl]-

Cat. No.: B1661093
CAS No.: 87970-46-5
M. Wt: 215.25 g/mol
InChI Key: PKWHVPFMODHPBJ-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. researchgate.netbenthamdirect.combiomedpharmajournal.orgnih.govnih.gov Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding. benthamdirect.com This versatile scaffold is a fundamental component of the essential amino acid histidine, the neurotransmitter histamine, and is found in the core structure of numerous pharmaceuticals. nih.govnih.gov

The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is crucial to its biological and chemical functions. chemicalbook.comwikipedia.org This property is central to the catalytic activity of many enzymes where a histidine residue in the active site acts as a proton shuttle.

In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity and specificity. researchgate.netbenthamdirect.comnih.govnih.gov This has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications.

Beyond its role in medicine, the imidazole framework is a key building block in materials science. Its derivatives are utilized in the synthesis of ionic liquids, corrosion inhibitors, and as ligands for catalysts. chemicalbook.com The tunable electronic properties of the imidazole ring make it an attractive component for the design of organic light-emitting diodes (OLEDs) and other electronic materials.

Overview of N-Acyl Imidazoles (Azolides) as Activated Derivatives in Organic Synthesis

N-acyl imidazoles, also known as azolides, are highly valuable intermediates in organic synthesis, serving as activated carboxylic acid derivatives. oup.comresearchgate.netnih.govkyoto-u.ac.jpoup.comresearchgate.netnih.gov The attachment of an acyl group to one of the nitrogen atoms of the imidazole ring renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This activation is a consequence of the electron-withdrawing nature of the imidazole ring and the poor resonance stabilization of the N-acylimidazole linkage compared to a typical amide bond.

This enhanced reactivity makes N-acyl imidazoles excellent acylating agents for a wide variety of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. researchgate.netkyoto-u.ac.jp These reactions often proceed under mild conditions and with high yields, making them a favored choice in complex multi-step syntheses.

The reactivity of N-acyl imidazoles can be modulated by the substituents on both the acyl group and the imidazole ring. kyoto-u.ac.jp This tunability allows for fine control over the acylation process, enabling selective transformations in the presence of multiple functional groups. The stability of N-acyl imidazoles is also a key advantage; they are generally more stable and easier to handle than more reactive acylating agents like acid chlorides or anhydrides.

Contextualization of the 1-[4-Dimethylaminobenzoyl]imidazole Framework within Donor-Acceptor Systems

The compound Imidazole, 1-[4-dimethylaminobenzoyl]- is a fascinating example of a molecule designed within the principles of donor-acceptor (D-A) systems. mdpi.comrsc.orgnih.govmdpi.com In this framework, the 4-dimethylaminobenzoyl moiety acts as the electron-donating group, while the imidazole ring functions as the electron-accepting group.

The donor properties of the 4-dimethylaminobenzoyl group are attributed to the strong electron-donating character of the dimethylamino group, which pushes electron density into the aromatic ring and onto the carbonyl group through resonance. The imidazole ring, being an electron-deficient aromatic system, acts as the acceptor. The direct linkage of the electron-donating benzoyl group to the electron-accepting imidazole ring via the N-acyl bond creates a system with potential for intramolecular charge transfer (ICT).

Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the acceptor moiety. This photoinduced electron transfer is a hallmark of D-A systems and is responsible for their unique photophysical properties, such as solvatochromism (a shift in absorption or emission spectra with solvent polarity) and, in some cases, fluorescence.

The study of such donor-acceptor molecules is of great interest for applications in molecular electronics, sensors, and photodynamic therapy. The ability to fine-tune the electronic and photophysical properties by modifying the donor and acceptor units makes these systems highly versatile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B1661093 Imidazole, 1-[4-dimethylaminobenzoyl]- CAS No. 87970-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)phenyl]-imidazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14(2)11-5-3-10(4-6-11)12(16)15-8-7-13-9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWHVPFMODHPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336672
Record name 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87970-46-5
Record name 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 1 4 Dimethylaminobenzoyl Imidazole and Analogues

Direct Acylation Routes for Imidazole (B134444) Derivatives

Direct acylation of the imidazole ring is a fundamental approach for the synthesis of 1-[4-Dimethylaminobenzoyl]imidazole. Despite the historical recognition of imidazole's resistance to acylation, which can sometimes lead to ring fission under harsh conditions, several effective methods have been established. google.comresearchgate.net These methods typically involve the reaction of imidazole with a highly reactive acylating agent derived from 4-(Dimethylamino)benzoic acid.

A common and direct method for the N-acylation of imidazole involves the use of an acyl chloride. For the target compound, this involves the reaction of imidazole with 4-(Dimethylamino)benzoyl chloride. The general procedure requires the deprotonation of imidazole to increase its nucleophilicity, followed by the addition of the acyl chloride. nih.gov

A typical synthetic protocol involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the imidazole in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting imidazolide (B1226674) anion then acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of 4-(Dimethylamino)benzoyl chloride. nih.gov This reaction is generally carried out at ambient or slightly reduced temperatures to control its exothermicity and minimize side reactions. The synthesis of 4-(Dimethylamino)benzoyl chloride itself is straightforward, typically achieved by treating 4-(Dimethylamino)benzoic acid with thionyl chloride.

While effective, this method requires careful exclusion of moisture, as both the base (NaH) and the acyl chloride are highly water-sensitive. The reaction of N-substituted imidazoles with aroyl halides in the presence of a tertiary amine base like triethylamine (B128534) (Et3N) in acetonitrile (B52724) has also been shown to proceed smoothly to achieve acylation. researchgate.net

An alternative to using highly reactive acyl chlorides is the in-situ activation of the carboxylic acid itself. 4-(Dimethylamino)benzoic acid can be converted into a more reactive intermediate that subsequently acylates imidazole. One of the most prominent reagents for this purpose is 1,1'-Carbonyldiimidazole (CDI). kyoto-u.ac.jp

When 4-(Dimethylamino)benzoic acid is treated with CDI, a highly reactive N-acylimidazole intermediate, specifically 1-[4-Dimethylaminobenzoyl]imidazole, is formed, with the release of imidazole and carbon dioxide as byproducts. google.com This method is particularly advantageous as it proceeds under mild, neutral conditions and avoids the generation of corrosive byproducts like hydrochloric acid. kyoto-u.ac.jpnih.gov The reaction is often performed in aprotic solvents such as THF, dichloromethane (B109758), or acetonitrile at room temperature. The resulting acylimidazole can then be used directly as an acylating agent for other nucleophiles or isolated as the final product. nih.gov

The formation of the N-acyl bond in 1-[4-Dimethylaminobenzoyl]imidazole is mechanistically analogous to amide bond formation in peptide synthesis. Consequently, a wide array of coupling reagents developed for peptide chemistry can be applied. researchgate.net These reagents activate the carboxylic acid group of 4-(Dimethylamino)benzoic acid, facilitating its reaction with imidazole.

Initially, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) were widely used. luxembourg-bio.com However, issues with racemization and the formation of poorly reactive N-acylurea byproducts led to the development of more advanced reagents. luxembourg-bio.com The search for better coupling reagents led to imidazolium-derived reagents like CDI, which are often superior to DCC. sigmaaldrich.com

Modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU). researchgate.netluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive activated ester, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), which helps to suppress side reactions and minimize racemization. luxembourg-bio.com Novel imidazolium (B1220033) salts, such as 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (B91526) (CIP) and 2-chloroimidazolium chloride, have also been developed as highly efficient coupling agents for amide bond formation under mild conditions. researchgate.netsigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for N-Acylation

Coupling Reagent Full Name Byproducts Advantages Disadvantages
DCC Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Inexpensive, highly reactive active species. luxembourg-bio.com DCU is poorly soluble; risk of N-acylurea formation and racemization. luxembourg-bio.com
CDI 1,1'-Carbonyldiimidazole Imidazole, CO2 Mild conditions; volatile/gaseous byproducts are easily removed. google.comsigmaaldrich.com Moisture sensitive. sigmaaldrich.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Tetramethylurea High efficiency; low racemization (often used with HOBt). luxembourg-bio.com Potentially explosive nature of benzotriazole (B28993) derivatives. luxembourg-bio.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Tetramethylurea Highly efficient, especially for sterically hindered couplings. luxembourg-bio.com Higher cost; potentially explosive nature of benzotriazole derivatives. luxembourg-bio.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Hexamethylphosphoramide (HMPA) - a carcinogen High coupling efficiency. Forms toxic HMPA byproduct. sigmaaldrich.com

Stereo- and Regioselective Synthesis of Related N-Acyl Imidazole Structures

For the acylation of unsubstituted imidazole, regioselectivity is not a concern as the two nitrogen atoms are chemically equivalent. However, for substituted imidazole analogues, the N-1 and N-3 positions are distinct, leading to the potential formation of regioisomers. The regiocontrolled synthesis of substituted imidazoles is a critical area of research. rsc.orgrsc.org

The outcome of N-acylation on a substituted imidazole is governed by both steric and electronic factors. Generally, the acylating agent will preferentially attack the less sterically hindered nitrogen atom. For instance, in the synthesis of highly substituted, twisted N-acyl imidazoles, deprotonation with sodium hydride followed by the addition of benzoyl chloride allows for the regioselective installation of the benzoyl group. nih.gov

Furthermore, advanced synthetic methodologies have been developed to afford specific regioisomers of substituted imidazoles, which can then be acylated. For example, mild and efficient protocols can provide 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines. organic-chemistry.org Another strategy involves a double aminomethylenation of a glycine (B1666218) derivative to yield a 2-azabuta-1,3-diene, which upon reaction with an amine, cyclizes with complete regioselectivity to form 1,4-disubstituted imidazoles. rsc.org Such methods provide access to specific imidazole precursors, ensuring that subsequent acylation occurs at the desired nitrogen atom.

Methodological Optimization for Enhanced Yields and Purity

The choice of solvent can significantly influence reaction outcomes. In carbodiimide-mediated couplings, for example, using solvents with a low dielectric constant, such as dichloromethane (CH2Cl2), can minimize side reactions. luxembourg-bio.com In other cases, polar aprotic solvents like DMF or DMSO may be necessary to ensure the solubility of reactants. researchgate.net Careful optimization of the solvent system is therefore essential. researchgate.net

Catalysis also plays a vital role. While many acylation reactions are base-mediated, the use of specific catalysts can improve efficiency. For example, an improved synthesis of 2,4(5)-disubstituted imidazoles was developed using catalytic hydrobromic acid (HBr) in DMSO for an initial oxidation step, followed by a condensation reaction to form the imidazole ring. researchgate.net

Table 2: Summary of Optimization Strategies in Imidazole Synthesis

Strategy Method/Condition Effect on Reaction Reference
Microwave-Assisted Synthesis Use of microwave irradiation instead of conventional heating. Shorter reaction times, excellent yields. researchgate.net
Solvent-Free Conditions Reactants are mixed without a solvent, often with heating. High yields, environmental benefits, simplified workup. organic-chemistry.orgasianpubs.org
One-Pot Procedures Multiple reaction steps are performed sequentially in the same vessel. Increased efficiency, reduced waste, often higher overall yields. researchgate.net
Catalyst Selection Employing specific catalysts (e.g., HBr, nano-ZnO). Improved reaction rates and yields. researchgate.netnih.gov
Solvent Optimization Screening various solvents (e.g., aprotic vs. protic). Can significantly improve yield and minimize side products. luxembourg-bio.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons, as well as other magnetically active nuclei like fluorine-19.

The ¹H NMR spectrum of "Imidazole, 1-[4-dimethylaminobenzoyl]-" is anticipated to exhibit distinct signals corresponding to the protons of the imidazole (B134444) and the 4-dimethylaminobenzoyl moieties. Based on the analysis of 4-(1H-imidazol-1-yl)benzaldehyde, the following proton signals are expected:

Imidazole Protons: Three signals corresponding to the protons on the imidazole ring. These typically appear as multiplets or singlets in the aromatic region of the spectrum.

Benzoyl Protons: Two sets of doublets for the aromatic protons on the 4-dimethylaminobenzoyl ring, characteristic of a para-substituted benzene (B151609) ring.

Dimethylamino Protons: A singlet in the upfield region of the spectrum, integrating to six protons, corresponding to the two methyl groups of the dimethylamino substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for Imidazole, 1-[4-dimethylaminobenzoyl]-
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Imidazole H~7.2-8.0m3H
Benzoyl H (ortho to C=O)~7.8-8.0d2H
Benzoyl H (meta to C=O)~6.7-6.9d2H
N(CH₃)₂~3.0s6H

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For "Imidazole, 1-[4-dimethylaminobenzoyl]-", distinct signals are expected for each unique carbon atom in the imidazole and 4-dimethylaminobenzoyl groups. Drawing parallels with 4-(1H-imidazol-1-yl)benzaldehyde, the following carbon signals can be predicted:

Carbonyl Carbon: A signal in the downfield region (typically ~165-175 ppm) corresponding to the carbonyl carbon of the benzoyl group.

Aromatic Carbons: A series of signals in the aromatic region (typically ~110-155 ppm) for the carbons of the imidazole and benzene rings. The carbon attached to the dimethylamino group is expected to be significantly shielded.

Dimethylamino Carbons: A signal in the upfield region corresponding to the two equivalent methyl carbons of the dimethylamino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Imidazole, 1-[4-dimethylaminobenzoyl]-
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Benzoyl)~168
C (Benzoyl, attached to N(CH₃)₂)~153
C (Benzoyl, ortho to C=O)~131
C (Benzoyl, attached to C=O)~125
C (Benzoyl, meta to C=O)~111
Imidazole C~117-136
N(CH₃)₂~40

For fluorinated analogues of "Imidazole, 1-[4-dimethylaminobenzoyl]-", ¹⁹F NMR spectroscopy would be a critical tool for structural elucidation. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment. The introduction of a fluorine substituent on the benzoyl ring would result in a distinct signal in the ¹⁹F NMR spectrum. The precise chemical shift and coupling constants (J-coupling) with neighboring protons would confirm the position of the fluorine atom on the aromatic ring. While specific data for a fluorinated derivative of the target compound is unavailable, the general principles of ¹⁹F NMR would apply, providing unambiguous evidence for the presence and location of fluorine substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

The IR spectrum of "Imidazole, 1-[4-dimethylaminobenzoyl]-" would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Based on the analysis of 4-(1H-imidazol-1-yl)benzaldehyde, the following key vibrational frequencies are expected:

C=O Stretch: A strong absorption band in the region of 1680-1660 cm⁻¹, characteristic of an amide carbonyl group. This is a key diagnostic peak.

C-N Stretch: Absorptions corresponding to the C-N stretching vibrations of the imidazole ring and the dimethylamino group.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds in the imidazole and benzene rings.

Aromatic C-H Stretch: Signals typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the methyl groups of the dimethylamino substituent.

Table 3: Predicted IR Absorption Frequencies for Imidazole, 1-[4-dimethylaminobenzoyl]-
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium
C=O Stretch (Amide)1680-1660Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-N Stretch1350-1250Medium

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "Imidazole, 1-[4-dimethylaminobenzoyl]-", mass spectrometry would confirm the molecular weight and provide valuable information about its structure through fragmentation analysis. The expected molecular ion peak (M⁺) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns would likely involve the cleavage of the bond between the imidazole ring and the benzoyl group, as well as fragmentation of the dimethylaminobenzoyl moiety, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental formula of a compound. For "Imidazole, 1-[4-dimethylaminobenzoyl]-" (C₁₂H₁₃N₃O), the theoretical exact mass of the neutral molecule is 215.1059 g/mol . An HRMS analysis would be expected to yield a measured mass for the protonated molecule, [M+H]⁺, that is extremely close to the calculated value of 216.1137. This experimental confirmation is a standard procedure in modern chemical characterization, yet specific data from such an analysis for the title compound could not be located in the searched scientific databases.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment is a soft ionization technique in mass spectrometry, particularly useful for obtaining the molecular weight of less volatile or thermally unstable compounds. In a typical FAB-MS experiment, the compound would be mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms. This process would generate pseudomolecular ions, such as [M+H]⁺, and potentially characteristic fragment ions resulting from the cleavage of the amide bond between the imidazole and the benzoyl group. Despite the utility of this technique, no specific FAB-MS spectral data for "Imidazole, 1-[4-dimethylaminobenzoyl]-" has been reported in the available literature.

Solid-State Structural Analysis

The definitive three-dimensional structure of a molecule in the solid state is determined using X-ray crystallography.

Mechanistic Investigations of Reaction Pathways and Reactivity Profiles

Elucidation of Transition States and Reaction Intermediates

  • 4.3.1. Water Isotope Effects as Mechanistic Criteria
  • 4.3.2. Analysis of Steric Effects on Reaction Rates
  • Further experimental research is necessary to elucidate the specific chemical behavior of Imidazole (B134444), 1-[4-dimethylaminobenzoyl]- and provide the data required to populate these areas of study.

    Determination of Thermodynamic Activation Parameters (ΔH‡, ΔS‡)

    The thermodynamic activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide crucial insights into the transition state of a reaction. For the hydrolysis of N-aroylimidazoles, these parameters help to elucidate the degree of bond formation and cleavage, as well as the extent of solvent organization in the transition state.

    Studies on the pH-independent hydrolysis of a series of N-(p-substituted benzoyl)-4,5-diphenylimidazoles have provided valuable data on these parameters. While the specific data for the 4-dimethylamino derivative is not detailed in this particular study, the trends observed for other substituents, particularly electron-donating groups like methoxy, offer a strong basis for understanding its behavior.

    The activation parameters for the neutral hydrolysis of these related compounds were determined by studying the reaction at different temperatures and applying the Eyring equation.

    Table 1: Thermodynamic Activation Parameters for the pH-Independent Hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles in H₂O at 30°C researchgate.net

    Substituent (p-X)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
    H14.5-24.8
    CH₃15.6-22.3
    OCH₃17.5-17.8

    The data in Table 1 indicates that as the electron-donating ability of the para-substituent increases (H < CH₃ < OCH₃), the enthalpy of activation (ΔH‡) also increases. researchgate.net This suggests a higher energy barrier for the reaction with electron-donating groups. This is consistent with the expectation that these groups reduce the electrophilicity of the carbonyl carbon, making nucleophilic attack by water less favorable.

    Conversely, the entropy of activation (ΔS‡) becomes less negative with increasing electron-donating character of the substituent. researchgate.net A negative ΔS‡ value is characteristic of a bimolecular reaction, where the transition state is more ordered than the reactants. The less negative values for the methoxy-substituted compound suggest a less ordered transition state, which may be due to differences in solvation or the geometric constraints of the transition state structure.

    Quantitative Structure-Reactivity Relationships

    Quantitative structure-reactivity relationships (QSRRs) are fundamental tools in physical organic chemistry for elucidating reaction mechanisms. By systematically varying the structure of a reactant and observing the effect on the reaction rate, it is possible to derive linear free-energy relationships that quantify the influence of electronic and steric effects.

    Application of Brønsted β and Hammett ρ Values

    The Brønsted catalysis law and the Hammett equation are two of the most powerful tools in the QSRR arsenal.

    The Hammett equation provides a means to quantify the effect of meta- and para-substituents on the reactivity of a benzene (B151609) ring in a wide range of reactions. The equation is given by:

    log(k/k₀) = σρ

    where:

    k is the rate constant for the substituted reactant.

    k₀ is the rate constant for the unsubstituted reactant (hydrogen).

    σ is the substituent constant, which depends only on the nature and position of the substituent.

    ρ (rho) is the reaction constant, which is characteristic of the reaction and its conditions.

    The sign and magnitude of the Hammett ρ value are particularly informative. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of positive charge.

    For the hydroxide-ion-catalyzed hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles, a Hammett plot of log kOH versus the substituent constant σ yields a straight line. researchgate.net

    Table 2: Rate Constants and Hammett Substituent Constants for the Hydroxide-Catalyzed Hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles researchgate.net

    Substituent (p-X)σkOH (M⁻¹s⁻¹)log(kOH)
    H0.002402.38
    CH₃-0.1726.31.42
    OCH₃-0.277.250.86

    A plot of log(kOH) versus σ for these compounds results in a significant positive ρ value. researchgate.net This large, positive ρ value indicates that the reaction is highly sensitive to the electronic effects of the substituents and is strongly accelerated by electron-withdrawing groups. This is consistent with a mechanism where the rate-determining step is the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. Electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by the nucleophile.

    Influence of Substituent Electronic Properties on Reaction Mechanisms

    The electronic properties of the substituent at the para-position of the benzoyl ring exert a profound influence on the reaction mechanism of 1-aroylimidazoles. The 4-dimethylamino group is a very strong electron-donating group due to its powerful +M (mesomeric) effect.

    Based on the Hammett relationship discussed above, the presence of the 4-dimethylamino group would be expected to significantly decrease the rate of nucleophilic attack by species like hydroxide or water. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring and further to the carbonyl group, as depicted in the resonance structures below.

    This resonance delocalization reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. Consequently, the rate of hydrolysis for 1-[4-dimethylaminobenzoyl]imidazole is predicted to be substantially lower than that of the unsubstituted N-benzoylimidazole. The positive ρ value derived from studies of related systems quantitatively supports this qualitative prediction. researchgate.net

    Theoretical and Computational Chemistry of 1 4 Dimethylaminobenzoyl Imidazole

    Quantum Chemical Calculations for Electronic Structure and Geometry

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and the geometric arrangement of atoms.

    Density Functional Theory (DFT) for Ground State Properties

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 1-[4-Dimethylaminobenzoyl]imidazole. By applying DFT, researchers can calculate various molecular properties, including optimized molecular geometry, vibrational frequencies, and Mulliken atomic charges.

    For instance, studies on similar imidazole (B134444) derivatives have successfully used DFT methods, such as B3LYP with a 6-31G(d) basis set, to achieve excellent agreement between calculated and experimental data from X-ray diffraction. researchgate.net These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule in its lowest energy state. Furthermore, DFT is employed to determine thermodynamic properties such as entropy and enthalpy of formation for imidazole derivatives.

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial parameters obtained from DFT calculations. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. In related donor-acceptor imidazole systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting moiety, indicating the pathway of intramolecular charge transfer. researchgate.net

    Table 1: Representative Ground State Properties Calculable by DFT

    PropertyDescriptionTypical Computational Method
    Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.B3LYP/6-311++G(d,p)
    Vibrational FrequenciesTheoretical prediction of infrared and Raman spectral bands.B3LYP/6-31G(d)
    HOMO-LUMO Energy GapAn indicator of chemical reactivity and electronic excitation energy.B3LYP/6-311++G(d,p)
    Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. researchgate.netorientjchem.orgB3LYP/6-31G(d)
    Thermodynamic PropertiesIncludes enthalpy, entropy, and Gibbs free energy of the molecule.B3LYP/6-31G

    Note: This table is illustrative of the types of data obtained from DFT calculations on related imidazole derivatives.

    Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

    To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT used to calculate the properties of electronic excited states. scirp.org This is particularly relevant for molecules like 1-[4-Dimethylaminobenzoyl]imidazole, which are expected to have interesting photophysical properties due to the combination of the imidazole and dimethylaminobenzoyl moieties.

    TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (UV-Vis). scirp.orgscirp.org The theory also provides information about the nature of the electronic transitions (e.g., π → π* or n → π*) and the oscillator strengths, which relate to the intensity of the absorption bands. scirp.org For similar donor-π-acceptor systems, TD-DFT has been instrumental in characterizing intramolecular charge transfer (ICT) states, which are crucial for understanding fluorescence and other photophysical phenomena. researchgate.net

    Potential Energy Surface (PES) Analysis for Conformational and Reaction Pathways

    The potential energy surface (PES) is a conceptual and mathematical tool for exploring the conformations of a molecule and the pathways of chemical reactions. For a molecule with rotatable bonds like 1-[4-Dimethylaminobenzoyl]imidazole, PES analysis is crucial for identifying the most stable conformers and the energy barriers between them.

    By systematically changing specific dihedral angles and calculating the corresponding energy, a conformational map can be generated. researchgate.net For example, a PES scan for the rotation around the bond connecting the benzoyl group and the imidazole ring would reveal the most energetically favorable orientation of these two rings relative to each other. Studies on related molecules have used semi-empirical methods like AM1 or DFT to perform these scans, identifying the global minimum energy conformation and any local minima. researchgate.net This information is vital for understanding how the molecule's shape influences its interactions and properties.

    Computational Prediction and Validation of Photophysical Properties

    Computational chemistry offers powerful tools for predicting the photophysical properties of molecules, which can then be validated by experimental spectroscopy. For 1-[4-Dimethylaminobenzoyl]imidazole, key properties of interest include its absorption and emission spectra.

    As mentioned, TD-DFT is the primary method for predicting UV-Vis absorption spectra. plos.org By calculating the energies of the lowest singlet excited states, one can estimate the wavelengths of maximum absorption (λ_max). scirp.org Similarly, by optimizing the geometry of the first excited state (S1) and calculating the energy difference between the S1 and the ground state (S0) at the S1 geometry, the fluorescence emission wavelength can be predicted.

    Theoretical studies on benzothiazolyl-imidazole conjugates have shown that computational results can successfully explain experimental observations regarding their photophysical properties in different environments. nih.gov These calculations can also help in understanding phenomena like aggregation-induced emission (AIE).

    Molecular Modeling of Intermolecular Interactions

    The way a molecule interacts with its neighbors is key to understanding its properties in the solid state and in solution. Molecular modeling techniques can be used to study these intermolecular interactions, which are typically non-covalent.

    Molecular docking is a technique often used to predict the binding orientation of a small molecule to a larger one, such as a protein. plos.org This method evaluates the strength of the interaction, often in terms of a scoring function or binding energy. For imidazole derivatives, docking studies have been used to understand their potential as enzyme inhibitors by identifying key interactions like hydrogen bonds and hydrophobic contacts within a protein's active site. plos.org

    Another approach to analyzing intermolecular interactions, particularly in the solid state, is Hirshfeld surface analysis. This method partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of different types of intermolecular contacts (e.g., H···H, C-H···π).

    Simulation of Spectroscopic Signatures and Their Correlation with Experimental Data

    A critical application of computational chemistry is the simulation of various spectroscopic signatures, which serves as a powerful tool for interpreting and validating experimental data.

    For 1-[4-Dimethylaminobenzoyl]imidazole, DFT calculations can predict its vibrational spectra (Infrared and Raman). researchgate.net The calculated vibrational frequencies, after appropriate scaling, typically show good agreement with experimental spectra, aiding in the assignment of complex spectral bands. researchgate.net

    Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). plos.org Comparing these theoretical shifts with experimental data can confirm the proposed molecular structure. For a series of imidazole alkaloids, theoretical ¹³C NMR spectra have been calculated and compared with experimental findings, showing good correlation. plos.org

    Table 2: Computationally Simulated Spectroscopic Data and Their Experimental Counterparts

    Spectroscopy TypeCalculated ParametersExperimental Data
    Infrared (IR) / RamanVibrational Frequencies, IntensitiesWavenumbers (cm⁻¹) of bands
    UV-VisibleExcitation Energies (λ_max), Oscillator StrengthsAbsorption Maxima (nm)
    NMRIsotropic Shielding (Chemical Shifts in ppm)Chemical Shifts (δ) in ppm

    Note: This table illustrates the correlation between computational predictions and experimental measurements for spectroscopic analysis of organic molecules.

    Photophysical Characteristics and Photochemical Behavior

    Absorption and Emission Spectroscopy of 1-[4-Dimethylaminobenzoyl]imidazole

    The spectroscopic properties of 1-[4-Dimethylaminobenzoyl]imidazole are fundamentally linked to its molecular structure, which features a donor-π-acceptor (D-π-A) arrangement. In this molecule, the 4-dimethylaminobenzoyl group acts as the electron donor and the imidazole (B134444) moiety serves as the electron acceptor. This configuration is crucial for its intramolecular charge transfer (ICT) characteristics.

    The absorption and emission spectra of 1-[4-Dimethylaminobenzoyl]imidazole are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As solvent polarity increases, the emission spectrum of the compound typically shows a significant bathochromic shift (a shift to longer wavelengths). This red shift is indicative of a more polar excited state compared to the ground state. The stabilization of the highly polar intramolecular charge transfer (ICT) state by polar solvent molecules lowers its energy level, resulting in emission at lower energies (longer wavelengths).

    Conversely, the absorption spectra are generally less sensitive to solvent polarity. This suggests that the change in the dipole moment upon excitation to the Franck-Condon excited state is less pronounced than the change during the relaxation to the charge-transfer state from which emission occurs. The differential stabilization of the ground and excited states by the solvent is a key factor governing these spectral shifts.

    Table 1: Effect of Solvent Polarity on Spectral Properties

    Solvent Polarity Index Absorption Max (λabs) Emission Max (λem) Stokes Shift
    Non-polar Low Shorter λ Shorter λ Smaller
    Polar High Slight Shift Longer λ Larger

    Note: This table represents a generalized trend. Specific wavelength values are dependent on the particular solvents used in experimental studies.

    A remarkable characteristic of 1-[4-Dimethylaminobenzoyl]imidazole and related donor-acceptor molecules is the phenomenon of dual emission, particularly in polar solvents. nih.govnih.govnih.gov This compound can exhibit two distinct emission bands: a higher-energy band corresponding to a locally excited (LE) state and a lower-energy, red-shifted band originating from a twisted intramolecular charge transfer (TICT) state. nih.gov

    In non-polar solvents, typically only the emission from the LE state is observed. However, in polar solvents, the stabilization of the charge-separated TICT state is facilitated, allowing for emission from this state as well. The formation of the TICT state involves a conformational change—specifically, a twisting of the dimethylamino group relative to the benzoyl-imidazole plane—in the excited state. This process is often solvent-dependent. rsc.org In the solid state, restricted molecular motion can hinder the formation of the TICT state, often leading to a single, blue-shifted emission compared to its solution-phase counterpart in polar media. nih.gov

    Excited State Dynamics and Decay Pathways

    Time-resolved fluorescence spectroscopy is a crucial technique for measuring the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. nih.govsigmaaldrich.com For molecules exhibiting dual emission like 1-[4-Dimethylaminobenzoyl]imidazole, distinct lifetimes can often be measured for the LE and ICT states.

    The lifetime of the LE state is typically shorter, while the ICT state, being more stable in polar environments, may exhibit a longer lifetime. These lifetime measurements provide valuable insights into the rates of both radiative (fluorescence) and non-radiative decay processes from each state. Factors such as solvent viscosity and polarity can significantly influence these lifetimes by affecting the rate of conformational changes and the stability of the excited states. rsc.org

    Table 2: Representative Fluorescence Lifetime Data

    State Environment Typical Lifetime (τ)
    Locally Excited (LE) Non-polar Solvent Shorter (e.g., picoseconds to few nanoseconds)
    ICT / TICT Polar Solvent Longer (e.g., several nanoseconds)

    Note: Lifetimes are highly dependent on the specific molecular environment and experimental conditions.

    The primary photochemical event following photoexcitation in 1-[4-Dimethylaminobenzoyl]imidazole is an intramolecular charge transfer (ICT). beilstein-journals.orgmdpi.com Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating dimethylaminobenzoyl part, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting imidazole moiety. beilstein-journals.org

    This charge transfer process leads to the formation of an excited state with a significantly larger dipole moment than the ground state. rsc.org In polar solvents, this ICT state can undergo further stabilization through geometric relaxation, twisting to form the TICT state, which is often the origin of the anomalous red-shifted fluorescence band. researchgate.net The efficiency and dynamics of this ICT process are central to the compound's solvatochromic and dual-emission properties.

    Excimer (excited dimer) formation is a process where an excited molecule associates with a ground-state molecule of the same kind, forming a transient dimeric species that is only stable in the excited state. Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the monomer emission.

    For 1-[4-Dimethylaminobenzoyl]imidazole, excimer formation would be concentration-dependent. At low concentrations, monomer emission dominates. As the concentration increases, the probability of an excited molecule encountering a ground-state molecule rises, leading to the appearance of the characteristic excimer emission band. This phenomenon is typically studied by observing changes in the emission spectrum as a function of solute concentration. The planarity and π-system of the molecule can facilitate the necessary stacking for excimer formation.

    Aggregation-Induced Emission (AIE) Properties in Condensed Phases

    No research data is available regarding the aggregation-induced emission properties of Imidazole, 1-[4-dimethylaminobenzoyl]-.

    Solid-State Photoluminescence and its Enhancement

    There is no information available in the scientific literature concerning the solid-state photoluminescence of Imidazole, 1-[4-dimethylaminobenzoyl]- or any methods for its enhancement.

    Investigation of Non-Linear Optical (NLO) Properties

    No studies have been found that investigate the non-linear optical properties of Imidazole, 1-[4-dimethylaminobenzoyl]-.

    Catalytic Applications in Organic Transformations

    1-[4-Dimethylaminobenzoyl]imidazole as a Nucleophilic and General Base Catalyst

    In general, the imidazole (B134444) moiety can function as both a nucleophilic and a general base catalyst. nih.govnih.gov As a nucleophile, the lone pair of electrons on one of the nitrogen atoms can attack an electrophilic center, forming a reactive intermediate. nih.govyoutube.com As a general base, the imidazole ring can deprotonate a nucleophile, enhancing its reactivity. nih.gov The specific catalytic behavior of 1-[4-dimethylaminobenzoyl]imidazole, and how the 4-dimethylaminobenzoyl substituent influences its nucleophilicity and basicity, is not documented in the available literature.

    Imidazole-Based Organocatalysis in Stereoselective Reactions

    Imidazole derivatives are used in various stereoselective reactions. However, no studies were found that specifically employ 1-[4-dimethylaminobenzoyl]imidazole for these purposes.

    The aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for forming carbon-nitrogen bonds. benthamopenarchives.com Imidazole and its derivatives are known to participate in these reactions, sometimes requiring a catalyst and other times proceeding under catalyst-free conditions. benthamopenarchives.comd-nb.infonih.gov Specific examples or studies detailing the use of 1-[4-dimethylaminobenzoyl]imidazole as a catalyst or substrate in Michael additions were not found.

    The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. harvard.edu While proline and its derivatives are common organocatalysts for direct asymmetric aldol reactions, some studies have explored the use of other amine-containing catalysts. nih.gov There is no information available on the use of 1-[4-dimethylaminobenzoyl]imidazole as a catalyst for aldol reactions.

    Role of the Imidazole Moiety in Promoting Specific Catalytic Cycles

    The imidazole ring plays a crucial role in many catalytic cycles due to its ability to act as a proton shuttle, a nucleophile, and a ligand for metal catalysts. nih.gov In enzymatic catalysis, the imidazole side chain of histidine is frequently involved in acid-base and nucleophilic catalysis. nih.gov In organocatalysis, the imidazole moiety can be part of the catalyst scaffold, influencing its reactivity and selectivity. ias.ac.in The specific role of the imidazole moiety within 1-[4-dimethylaminobenzoyl]imidazole in promoting any particular catalytic cycle has not been described in the available search results.

    Applications in Advanced Materials Science

    Integration into Functional Polymer Systems and Macromolecular Structures

    While the imidazole (B134444) moiety is a versatile functional group utilized in polymer chemistry, specific research detailing the integration of Imidazole, 1-[4-dimethylaminobenzoyl]- into polymer systems is not readily found in the public domain. The broader class of imidazole-containing polymers is known for a range of applications due to the unique chemical properties of the imidazole ring.

    The synthesis of functional polymers often involves incorporating monomers with specific chemical moieties to impart desired properties to the final material. Imidazole derivatives, for instance, are used to create polymers with enhanced thermal stability, chemical resistance, and catalytic activity. Polymerization of vinyl-substituted imidazoles is a common method for producing such advanced materials. However, literature specifically describing the design and synthesis of polymers using Imidazole, 1-[4-dimethylaminobenzoyl]- as a monomer or functionalizing agent could not be identified.

    Design of Organic Fluorophores and Chromophores for Optoelectronic Devices

    The structural motif of Imidazole, 1-[4-dimethylaminobenzoyl]- suggests its potential as a donor-acceptor (D-A) type chromophore. In this structure, the dimethylamino group acts as an electron donor and the benzoyl-imidazole system acts as an electron acceptor. Such D-A molecules are of significant interest in materials science for their photophysical properties, including strong absorption and fluorescence.

    Molecules with similar imidazole-based D-A structures are investigated for their large Stokes shifts, pronounced solvatochromic effects (where the color of light absorbed or emitted changes with the polarity of the solvent), and high extinction coefficients. Some imidazole conjugates exhibit aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in an aggregated or solid state. This property is particularly valuable for applications in solid-state devices like organic light-emitting diodes (OLEDs).

    The development of materials with tunable emission is a key goal in optoelectronics. For imidazole-based fluorophores, emission properties can often be tuned through several strategies. Chemical modification, such as altering the electron-donating or -accepting strength of substituents on the aromatic rings, can directly influence the intramolecular charge transfer (ICT) character and thus the emission wavelength.

    Furthermore, the emission of related imidazole derivatives has been shown to be tunable by external stimuli. For instance, changes in environmental pH or temperature can alter the protonation state or molecular conformation, leading to shifts in the fluorescence emission. This has been demonstrated in other complex imidazole systems used in OLEDs, where acid or thermal treatments induced significant shifts in the emitted color. While these principles are well-established for the broader class of imidazole-based dyes, specific studies detailing the tunable emission properties of Imidazole, 1-[4-dimethylaminobenzoyl]- are not available.

    Potential in Next-Generation Optoelectronic Materials and Devices

    Organic materials are central to the development of next-generation optoelectronics, offering advantages such as low cost, flexibility, and tunable properties. Imidazole-based compounds are recognized for their potential in devices like OLEDs and organic solar cells. Their utility stems from their excellent thermal and chemical stability, as well as their versatile electronic properties which can be tailored through synthetic chemistry.

    For example, certain complex imidazole derivatives have been successfully used as emissive layers in OLEDs, demonstrating the capability to produce light spanning the visible spectrum, from white to green and blue, depending on post-deposition treatments. This highlights the potential of the imidazole core as a scaffold for high-performance optoelectronic materials. Despite this, there is no specific research available that demonstrates the fabrication or performance of optoelectronic devices incorporating Imidazole, 1-[4-dimethylaminobenzoyl]- .

    Applications in Hybrid Organic-Inorganic Materials

    Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to create new materials with enhanced functionalities. Imidazole derivatives are frequently used as the organic component in these hybrids due to the nitrogen atoms' ability to coordinate with metal ions.

    This property is extensively used in the synthesis of Metal-Organic Frameworks (MOFs), where imidazole-containing ligands bridge metal centers to create porous, crystalline structures with applications in gas storage and catalysis. Similarly, imidazole derivatives have been doped into inorganic sol-gel matrices to create sensors. The amphoteric nature of the imidazole ring allows it to be protonated or deprotonated in response to pH changes, which in turn alters its optical properties, forming the basis for optical pH sensors. While the principle of using imidazoles in hybrid materials is well-established, no studies were found that specifically utilize Imidazole, 1-[4-dimethylaminobenzoyl]- for these purposes.

    Intermolecular Interactions and Supramolecular Chemistry

    Hydrogen Bonding Networks and Their Role in Structure Formation

    The structure of Imidazole (B134444), 1-[4-dimethylaminobenzoyl]- features specific sites that can act as hydrogen bond acceptors. Notably, the nitrogen atom at the 3-position (N3) of the imidazole ring possesses a lone pair of electrons, and the oxygen atom of the carbonyl group is also a potent hydrogen bond acceptor. libretexts.org However, as the benzoyl group is attached to the N1 position of the imidazole ring, the molecule lacks an acidic proton (N-H) and therefore cannot act as a hydrogen bond donor for self-association.

    Electrostatic Interactions and Their Influence on Aggregation Behavior

    The distribution of electron density in Imidazole, 1-[4-dimethylaminobenzoyl]- is highly uneven, resulting in a significant permanent dipole moment and distinct regions of positive and negative electrostatic potential. The primary contributors to this polarity are:

    The electron-withdrawing carbonyl group (C=O).

    The electronegative nitrogen atoms within the imidazole ring.

    The strong electron-donating dimethylamino group, which increases the electron density of the phenyl ring.

    These electrostatic features strongly influence the aggregation of the molecules. In the solid state, molecules are likely to arrange themselves in an anti-parallel fashion to minimize electrostatic repulsion and maximize the attraction between regions of opposite partial charge. ethz.ch These coulombic forces are fundamental to the stability of the resulting crystal lattice.

    Aromatic Interactions, Including π-Stacking and Cation-π Interactions

    The compound contains two aromatic systems: the imidazole ring and the 4-dimethylaminobenzoyl ring. These planar structures can interact through π-π stacking. Such interactions are expected to contribute significantly to the stabilization of supramolecular assemblies. The stacking can occur in various geometries, including face-to-face or offset (parallel-displaced) arrangements, which maximize attractive forces. The electron-rich nature of the dimethylamino-substituted phenyl ring may favor offset stacking with the more electron-neutral imidazole ring of an adjacent molecule.

    Furthermore, C-H···π interactions, where a C-H bond from one molecule interacts with the face of an aromatic ring on another, are also plausible. Cation-π interactions, while possible, would require the presence of a cation to interact with the electron-rich aromatic rings.

    Solvent-Solute Interactions and Thermodynamic Parameters

    The interactions between Imidazole, 1-[4-dimethylaminobenzoyl]- and solvent molecules are highly dependent on the nature of the solvent.

    In polar protic solvents , such as water or methanol, the dominant interactions would be hydrogen bonds formed between the solvent's hydroxyl group (donor) and the compound's N3 and carbonyl oxygen atoms (acceptors).

    In polar aprotic solvents , like dimethyl sulfoxide (DMSO) or acetonitrile (B52724), the primary forces would be strong dipole-dipole interactions between the polar solvent and the solute.

    In nonpolar solvents , such as toluene or hexane, interactions would be limited to weaker London dispersion forces and dipole-induced dipole forces.

    While specific experimental data for Imidazole, 1-[4-dimethylaminobenzoyl]- is not available in the cited literature, the study of solute-solvent interactions can be effectively carried out by measuring physical properties like density (ρ), viscosity (η), and ultrasonic velocity (u) of its solutions at various concentrations and temperatures. From these experimental values, several thermodynamic and acoustical parameters can be calculated to elucidate molecular interactions. These parameters include adiabatic compressibility (βa), intermolecular free length (Lf), and apparent molar volume (Φv).

    The analysis of these derived parameters provides insight into the nature and strength of interactions. For instance, a decrease in adiabatic compressibility with increasing solute concentration typically suggests strong solute-solvent interactions that lead to a more compact and less compressible solution structure.

    To illustrate the type of data obtained from such an analysis, the following table presents hypothetical experimental values for a solution of a similar compound in a solvent like 1,4-dioxane at a constant temperature.

    Table 1: Example of Experimental Data for a Binary Mixture at 308 K

    This table is illustrative and does not represent experimental data for Imidazole, 1-[4-dimethylaminobenzoyl]-.

    Mole Fraction of Solute (X)Density (ρ) (kg·m⁻³)Viscosity (η) (10⁻³ Ns·m⁻²)Ultrasonic Velocity (u) (m·s⁻¹)
    0.00001022.31.0961342
    0.02011025.11.1521350
    0.04031027.81.2101358
    0.06041030.51.2711366
    0.08061033.21.3351374

    Based on general data trends for binary mixtures.

    Characterization of Supramolecular Assemblies and Architectures

    The combination of the aforementioned intermolecular forces—hydrogen bonding with co-formers, electrostatic and dipole-dipole interactions, and π-π stacking—can lead to the formation of well-defined supramolecular assemblies. In the solid state, these interactions would guide the self-assembly of Imidazole, 1-[4-dimethylaminobenzoyl]- into specific, ordered architectures such as molecular chains, layered sheets, or complex three-dimensional frameworks. The precise nature of these architectures can be definitively characterized using techniques like single-crystal X-ray diffraction, which would provide detailed information on bond lengths, bond angles, and the specific intermolecular contacts that stabilize the supramolecular structure.

    Hirshfeld Surface Analysis for Intermolecular Contacts

    A comprehensive search of scientific literature and crystallographic databases reveals that a Hirshfeld surface analysis for the specific compound "Imidazole, 1-[4-dimethylaminobenzoyl]-" has not been reported. Detailed studies involving the crystallographic structure and subsequent analysis of intermolecular interactions using this method are not publicly available.

    Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron distributions of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, researchers can identify and characterize different types of intermolecular contacts, including hydrogen bonds, halogen bonds, and van der Waals forces.

    Although data for the target compound is unavailable, studies on structurally related imidazole derivatives often reveal common intermolecular interaction patterns. These can include:

    C–H···O interactions: The hydrogen atoms of the imidazole or the dimethylamino group can interact with the oxygen atom of the carbonyl group.

    C–H···N interactions: Hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the nitrogen atoms of the imidazole ring of neighboring molecules.

    π–π stacking: The aromatic imidazole and benzoyl rings can engage in stacking interactions, contributing to the stability of the crystal structure.

    van der Waals forces: A significant portion of the crystal packing is often governed by non-specific van der Waals interactions between various atoms.

    Without a published crystal structure and the corresponding crystallographic information file (CIF), a Hirshfeld surface analysis for "Imidazole, 1-[4-dimethylaminobenzoyl]-" cannot be performed. Consequently, the generation of specific data tables and a detailed discussion of its unique intermolecular contacts is not possible at this time. Further experimental work involving single-crystal X-ray diffraction would be required to elucidate the supramolecular chemistry of this compound.

    Emerging Research Avenues and Future Directions

    Exploration of Novel Synthetic Methodologies for Diversification

    The synthesis of imidazole (B134444) derivatives is a cornerstone of their development, with new methodologies continuously being explored to enhance efficiency, yield, and structural diversity. Traditional methods like the Debus-Radziszewski reaction are being supplemented and, in some cases, replaced by more advanced techniques. nih.gov One-pot, multi-component reactions are gaining prominence as they offer a streamlined approach to constructing complex tetrasubstituted imidazoles from simple precursors like benzil, aldehydes, and primary amines in a single step. chemrxiv.org

    Researchers are also investigating green chemistry approaches to minimize environmental impact. This includes the use of ultrasonic irradiation, which can accelerate reaction rates and improve yields, and the application of novel catalytic systems. mdpi.com For instance, ionic liquids and metal-organic frameworks (MOFs) like MIL-101(Cr) have been successfully employed as reusable, heterogeneous catalysts for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.comsemanticscholar.org Other synthetic strategies reported involve using iodine as a mild Lewis acid catalyst in ethanol (B145695) or employing microwave-assisted reactions to shorten reaction times. mdpi.comuobasrah.edu.iq These modern methods provide versatile pathways to a wide array of functionalized imidazole derivatives. nih.govderpharmachemica.com

    Table 1: Comparison of Modern Synthetic Methodologies for Imidazole Derivatives
    MethodologyKey FeaturesAdvantagesReference
    One-Pot Multi-Component ReactionsCombines multiple reactants in a single step.High efficiency, reduced waste, operational simplicity. chemrxiv.org
    Ultrasonic IrradiationUses high-frequency sound waves to drive reactions.Faster reaction rates, higher yields, green chemistry approach. mdpi.com
    Metal-Organic Framework (MOF) CatalysisEmploys MOFs like MIL-101(Cr) as heterogeneous catalysts.High efficiency, reusability, solvent-free conditions. semanticscholar.org
    Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions.Rapid heating, significantly reduced reaction times. uobasrah.edu.iq

    Deeper Understanding of Quantitative Structure-Photophysical Property Relationships

    A significant frontier in the study of imidazole derivatives lies in elucidating the relationship between their molecular structure and their photophysical properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in this endeavor. pku.edu.cnnih.gov These computational models aim to correlate specific structural, physicochemical, and electronic features of the molecules with observed properties like fluorescence and aggregation-induced emission (AIE). semanticscholar.orgrsc.org

    For example, research on benzothiazolyl-imidazole conjugates has shown that heteroatom substitutions (e.g., sulfur vs. oxygen) can dramatically influence molecular structures and polarities, leading to different AIE characteristics. semanticscholar.orgrsc.org Theoretical calculations suggest that electrostatic interactions and twisted molecular conformations are key factors governing the photophysical behavior in both solution and solid states. semanticscholar.orgresearchgate.net By gaining a deeper understanding of these relationships, scientists can rationally design novel imidazole-based molecules with tailored optical properties for applications in sensors, optoelectronics, and biomedical imaging. semanticscholar.org

    Expansion of Catalytic Repertoire and Optimization of Efficiency

    The unique electronic and structural characteristics of the imidazole ring make it a versatile component in catalysis. nih.gov In its neutral form, the imidazole group can act as a nucleophilic catalyst. nih.gov Furthermore, imidazole derivatives are fundamental building blocks for N-heterocyclic carbenes (NHCs) and ionic liquids, which have broad applications in catalysis. mdpi.comlongdom.org

    Future research is focused on expanding this catalytic repertoire. This includes the design of new chiral imidazole-based ligands for asymmetric catalysis and the incorporation of imidazole moieties into heterogeneous catalysts like MOFs to create highly active and selective reaction sites. semanticscholar.orglongdom.org The goal is to develop robust, efficient, and reusable catalytic systems for a wide range of organic transformations, thereby enhancing the sustainability of chemical synthesis. semanticscholar.org The use of imidazolium-based ionic liquids as catalysts, for instance, offers advantages such as thermal stability and the ability to be recycled, avoiding the use of harmful reagents. mdpi.com

    Development of Advanced Functional Materials with Tailored Properties

    The inherent versatility of the imidazole scaffold allows for its incorporation into a diverse range of advanced functional materials. nih.gov Researchers are actively developing novel imidazole-based compounds for specific applications by modifying their chemical structure.

    Key areas of development include:

    Optical Chemosensors : The imidazole ring, with its nitrogen heteroatoms, can effectively coordinate with various metal ions. mdpi.comresearchgate.net By functionalizing the imidazole core with other heterocyclic moieties like indole (B1671886) and furan, researchers have created compounds that exhibit changes in fluorescence upon binding to specific cations (e.g., Fe²⁺, Cu²⁺, Al³⁺) and anions, making them suitable for ion detection. mdpi.comresearchgate.net

    Liquid Crystals : Imidazole derivatives have been identified as potential liquid crystal compounds. nih.gov The synthesis of homologous series of imidazole-based molecules has led to materials exhibiting smectogenic mesomorphic properties, which are crucial for applications in displays and optoelectronic devices. nih.gov

    Aggregation-Induced Emission (AIE) Materials : Certain imidazole conjugates display higher fluorescence emission in their solid or aggregated state compared to when they are in solution. semanticscholar.orgrsc.org This AIE phenomenon is highly desirable for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and biological sensing. semanticscholar.org

    The ability to fine-tune the electronic and steric properties of these molecules through targeted synthesis allows for the creation of materials with precisely tailored optical, thermal, and electronic characteristics. nih.gov

    Integration of Advanced Computational and Experimental Approaches for Predictive Design

    The synergy between computational modeling and experimental synthesis is accelerating the design and discovery of new imidazole derivatives. researchgate.netmdpi.com Theoretical calculations, primarily using Density Functional Theory (DFT), have become an indispensable tool for predicting molecular properties before undertaking complex and time-consuming laboratory work. researchgate.net

    This integrated approach allows researchers to:

    Optimize Molecular Geometries : Computational methods can accurately predict bond lengths, bond angles, and dihedral angles, which are then validated against experimental data from techniques like single-crystal X-ray diffraction. researchgate.net

    Predict Reactive Properties : Analysis of the Frontier Molecular Orbitals (FMO) helps identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can pinpoint the most likely sites for electrophilic and nucleophilic attack. researchgate.net

    Simulate Spectroscopic Data : Theoretical calculations can predict vibrational frequencies (FT-IR) and NMR chemical shifts, which show good agreement with experimental results, aiding in structural characterization. researchgate.net

    By combining computational predictions with experimental validation, scientists can establish robust structure-property relationships, enabling a more rational and predictive design of novel functional molecules. mdpi.comresearchgate.net

    Table 2: Integrated Computational and Experimental Techniques
    TechniquePurposeTypeReference
    Density Functional Theory (DFT)Calculate molecular geometry, vibrational frequencies, and electronic properties.Computational researchgate.netresearchgate.net
    Molecular Dynamics (MD) SimulationsSimulate the physical movements of atoms and molecules.Computational researchgate.net
    NMR Spectroscopy (¹H & ¹³C)Determine the structure of a molecule.Experimental nih.govresearchgate.net
    FT-IR SpectroscopyIdentify functional groups within a molecule.Experimental nih.gov
    Single-Crystal X-ray DiffractionDetermine the precise arrangement of atoms in a crystalline solid.Experimental researchgate.net

    Addressing Challenges in the Scalable Synthesis and Characterization of Derivatives

    While many novel synthetic methods for imidazole derivatives are effective at the laboratory scale, a significant challenge remains in their translation to large-scale industrial production. Future research must address issues of cost, safety, and environmental impact associated with scalable synthesis. Methodologies such as one-pot, solvent-free, and microwave-assisted syntheses are promising in this regard as they often lead to higher efficiency, reduced reaction times, and simpler purification processes. chemrxiv.orgmdpi.comuobasrah.edu.iq

    Thorough characterization is paramount to ensure the purity, consistency, and quality of the synthesized compounds, which is critical for any subsequent application. A comprehensive suite of analytical techniques is typically employed, including:

    Spectroscopic Methods : FT-IR, ¹H NMR, and ¹³C NMR are used to confirm the chemical structure and functional groups. derpharmachemica.com

    Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. derpharmachemica.com

    Elemental Analysis : Determines the elemental composition (C, H, N) of the molecule, verifying its empirical formula. derpharmachemica.com

    Physical Characterization : Measurement of melting points helps to assess the purity of the synthesized compounds. chemrxiv.org

    Developing robust and scalable synthetic routes, coupled with rigorous analytical characterization, is essential for the successful transition of promising imidazole derivatives from academic research to real-world applications. chemrxiv.orguobasrah.edu.iq

    Q & A

    Q. What are the recommended spectroscopic and crystallographic techniques for characterizing 1-[4-dimethylaminobenzoyl]imidazole, and how should data interpretation be prioritized?

    To confirm molecular structure and purity, employ a multi-technique approach:

    • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch of the benzoyl group at ~1680 cm⁻¹, imidazole ring vibrations) .
    • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve substituent effects (e.g., dimethylamino group splitting patterns) .
    • X-ray Crystallography : Resolve 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
      Prioritize crystallographic data for definitive conformation analysis, supplemented by spectroscopic cross-validation.

    Q. What safety protocols are critical when handling 1-[4-dimethylaminobenzoyl]imidazole in advanced synthetic workflows?

    • Exposure Mitigation : Use fume hoods for synthesis steps involving volatile intermediates; wear nitrile gloves and chemical-resistant aprons .
    • Emergency Response : For skin contact, rinse immediately with water for 15+ minutes; consult safety data sheets (SDS) for antidote recommendations .
    • Institutional Compliance : Adhere to chemical hygiene plans (e.g., mandatory safety exams for lab access) and document near-miss incidents .

    Advanced Research Questions

    Q. How can factorial design optimize reaction conditions for synthesizing 1-[4-dimethylaminobenzoyl]imidazole derivatives?

    • Variable Selection : Test factors like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C ratios) .
    • Response Surface Methodology (RSM) : Model yield and selectivity trade-offs; use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .
    • Validation : Replicate optimal conditions in a pilot-scale reactor with real-time process monitoring (e.g., in situ FTIR for intermediate tracking) .

    Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

    • Molecular Docking : Screen against cytochrome P450 isoforms using AutoDock Vina; prioritize binding poses with low RMSD values (<2.0 Å) .
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and potential metabolic pathways .
    • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein complexes .

    Q. How can researchers resolve contradictions in reported byproduct profiles during acyl transfer reactions involving this compound?

    • Byproduct Identification : Use LC-MS/MS with collision-induced dissociation (CID) to differentiate isomers (e.g., O-acylated vs. N-acylated side products) .
    • Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-imidazole) to trace acylation pathways; quench reactions at 50% conversion for intermediate trapping .
    • Kinetic Analysis : Compare rate constants (k₁, k₂) under varying pH to determine if byproducts arise from competing nucleophilic attacks .

    Q. What methodologies assess the photostability of 1-[4-dimethylaminobenzoyl]imidazole in environmental or pharmaceutical contexts?

    • Accelerated Aging : Expose samples to UV-A/UV-B light (310–400 nm) in climate chambers; monitor degradation via HPLC-UV .
    • Radical Scavenging Assays : Add tert-butanol or NaN₃ to quantify ROS (e.g., hydroxyl radicals) involvement in photodegradation .
    • TD-DFT Calculations : Predict UV-Vis absorption spectra shifts under oxidative conditions to correlate with experimental λmax trends .

    Q. How can researchers elucidate the compound’s role in modulating enzyme activity or receptor binding?

    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for interactions with histamine receptors or kinases .
    • Enzyme Inhibition Assays : Dose-response curves (IC₅₀) with positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
    • Cryo-EM : Resolve ligand-induced conformational changes in target proteins at near-atomic resolution .

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    Imidazole, 1-[4-dimethylaminobenzoyl]-

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.